

Application Notes and Protocols for Single-Molecule Imaging with Oxazine 750

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Compound of Interest

Compound Name: Oxazine 750

Cat. No.: B1220077

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Introduction

Single-molecule imaging has emerged as a powerful technique to investigate biological processes at the molecular level, providing insights into protein dynamics, conformational changes, and biomolecular interactions that are often obscured in ensemble measurements.^[1] ^[2]^[3]^[4]^[5] **Oxazine 750** is a fluorescent dye with emissions in the far-red to near-infrared region of the spectrum, making it a suitable candidate for single-molecule studies in cellular environments where autofluorescence is a concern. This document provides detailed application notes and protocols for utilizing **Oxazine 750** in single-molecule imaging experiments, with a focus on direct stochastic optical reconstruction microscopy (dSTORM), a super-resolution imaging technique.

Photophysical Properties of Oxazine 750

Understanding the photophysical properties of a fluorophore is critical for designing and interpreting single-molecule experiments. While a complete dataset for **Oxazine 750** is not readily available in a single source, the following table summarizes its known properties and those of structurally similar oxazine and near-infrared dyes.

Property	Value	Notes
Absorption Maximum (λ_{abs})	~650-670 nm	In aqueous solution.
Emission Maximum (λ_{em})	~680-700 nm	In aqueous solution.
Molar Extinction Coefficient (ϵ)	High	Oxazine dyes typically have high extinction coefficients. For example, Oxazine 1 has an ϵ of 123,000 cm^{-1}/M at 642.5 nm. [6]
Fluorescence Quantum Yield (Φ_f)	Moderate	The quantum yield of oxazine dyes can be influenced by the solvent. For instance, the quantum yield of Oxazine 1 is 0.11 in ethanol and increases to 0.19 in the more viscous ethylene glycol. [6] Specific values for Oxazine 750 are not consistently reported.
Fluorescence Lifetime (τ_f)	1-3 ns	The lifetime of oxazine dyes like ATTO 655 is around 1.87 ns in water and 3.31 ns in ethanol. [7]
Photoswitching	Yes	Oxazine dyes can be induced to photoswitch, a key requirement for dSTORM. [8] [9] [10]

Experimental Setup for Single-Molecule Imaging

A typical single-molecule imaging setup for dSTORM using **Oxazine 750** involves a total internal reflection fluorescence (TIRF) microscope to minimize background fluorescence.

Key Components:

- Microscope: An inverted microscope equipped for TIRF illumination.

- Lasers: A high-power laser for excitation of **Oxazine 750** (e.g., 640 nm or 647 nm) and a lower-power laser for photo-activation or -reactivation (e.g., 405 nm).
- Objective Lens: A high numerical aperture ($NA \geq 1.4$) oil-immersion objective.
- Detector: A sensitive camera, such as an electron-multiplying charge-coupled device (EMCCD) or a scientific complementary metal-oxide-semiconductor (sCMOS) camera.
- Filters: Appropriate dichroic mirrors and emission filters to separate the fluorescence signal from the excitation light.

Experimental Protocols

Protocol 1: Labeling of Biomolecules with Oxazine 750

For successful single-molecule imaging, it is crucial to label the protein or nucleic acid of interest with the fluorophore.

Materials:

- Purified protein or nucleic acid with a reactive group (e.g., cysteine for maleimide chemistry, or an amine for NHS-ester chemistry).
- **Oxazine 750** with a suitable reactive group (e.g., **Oxazine 750**-NHS ester or -maleimide).
- Labeling buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5 for NHS esters; pH 6.5-7.0 for maleimides).
- Size-exclusion chromatography column to remove unconjugated dye.

Procedure:

- Dissolve the **Oxazine 750** derivative in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Add the dissolved dye to the biomolecule solution in the labeling buffer at a molar excess of dye to biomolecule (typically 5- to 20-fold).

- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Separate the labeled biomolecule from the free dye using a size-exclusion chromatography column.
- Determine the labeling efficiency by measuring the absorbance of the protein and the dye.

Protocol 2: Sample Preparation for dSTORM Imaging

Materials:

- Microscope coverslips (#1.5 thickness).
- Immobilization solution (e.g., poly-L-lysine, biotin-neutravidin system).
- Labeled biomolecules.
- dSTORM imaging buffer.

Procedure:

- Thoroughly clean the coverslips.
- Functionalize the coverslip surface for biomolecule immobilization.
- Incubate the coverslip with the labeled biomolecule solution (typically at pM to nM concentrations) to achieve a sparse distribution of single molecules.
- Wash away unbound molecules with an appropriate buffer.
- Assemble the coverslip into a flow chamber and add the dSTORM imaging buffer.

Protocol 3: dSTORM Imaging Buffer for Oxazine 750

The composition of the imaging buffer is critical for inducing and controlling the photoswitching of **Oxazine 750**. While an optimized buffer for **Oxazine 750** is not explicitly published, a common starting point for far-red dyes in dSTORM is a buffer containing an oxygen scavenger

and a thiol. For oxazine dyes, the addition of a mild reducing and oxidizing agent can further control the blinking behavior.

Recommended Buffer Composition:

- Base Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.
- Oxygen Scavenging System (GLOX):
 - 0.5 mg/mL glucose oxidase
 - 40 µg/mL catalase
 - 10% (w/v) glucose
- Reducing Agent: 10-100 mM β -mercaptoethanol (BME) or 2-mercaptoethylamine (MEA).
- Optional Redox Couple for Enhanced Switching:
 - 1-2 mM Ascorbic Acid (AA) as a reducing agent.
 - 10-100 μ M Methyl Viologen (MV) as an oxidizing agent.

Note: The optimal concentrations of the buffer components, especially the thiol and redox couple, may need to be empirically determined for your specific experimental conditions.

Protocol 4: dSTORM Data Acquisition

Procedure:

- Mount the sample on the microscope stage.
- Locate the region of interest using low-intensity illumination.
- Increase the power of the 640/647 nm laser to a high intensity (typically 1-10 kW/cm²) to switch most of the **Oxazine 750** molecules to a dark state.
- Acquire a time-series of images (typically 10,000-40,000 frames) with a typical exposure time of 20-50 ms per frame.

- During acquisition, a low-power 405 nm laser can be used to photo-activate molecules back to the fluorescent state, maintaining a low density of simultaneously fluorescing molecules.
- Process the acquired image series with appropriate single-molecule localization software to reconstruct a super-resolved image.

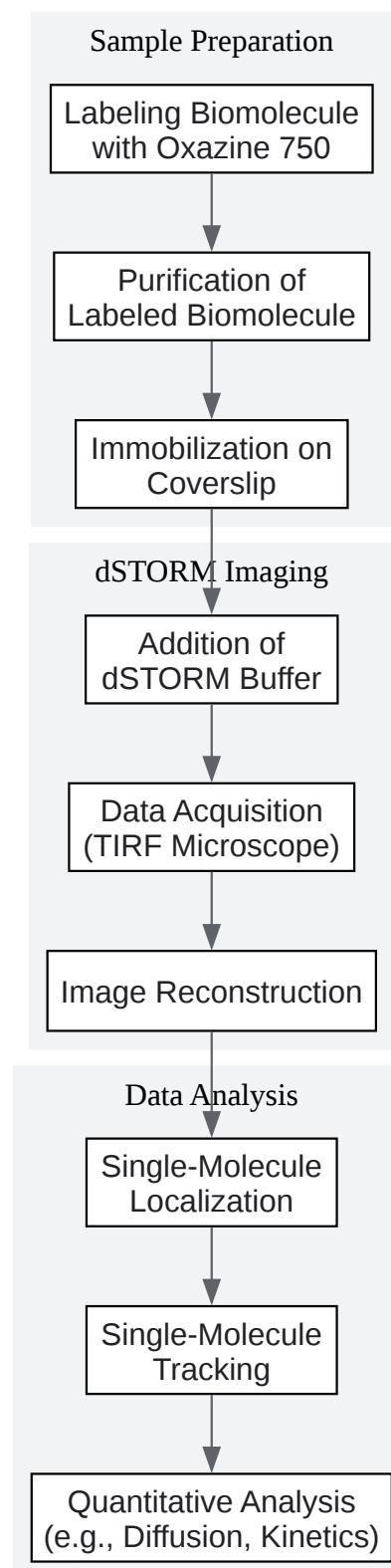
Data Presentation

Quantitative Parameters for Single-Molecule Imaging with Oxazine Dyes

Parameter	Typical Value Range	Significance
Laser Power (640/647 nm)	1 - 10 kW/cm ²	High power is required to induce photoswitching.
Laser Power (405 nm)	0.1 - 10 W/cm ²	Low power is used for photo-activation.
Dye Concentration	1 - 100 nM	For surface immobilization, concentration is adjusted to achieve sparse single-molecule density.
On-time	Milliseconds	The duration a single molecule remains in the fluorescent state.
Off-time	Milliseconds to Seconds	The duration a single molecule remains in the dark state.
Photons per localization	> 500	Higher photon counts lead to better localization precision.
Localization Precision	10 - 30 nm	The precision with which the center of a single molecule can be determined.

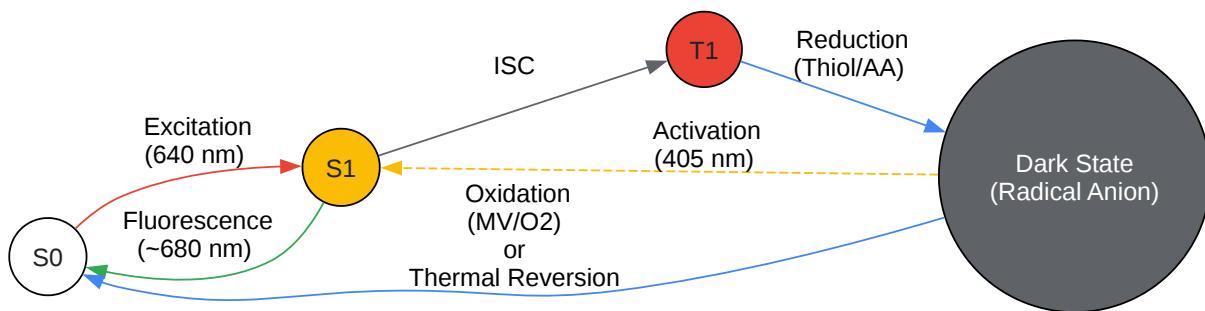
Mandatory Visualizations

Experimental Workflow for Single-Molecule Imaging

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Caption: Workflow for a single-molecule dSTORM experiment.

Photoswitching Mechanism of Oxazine Dyes in dSTORM



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Caption: Simplified Jablonski diagram for **Oxazine 750** photoswitching.

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